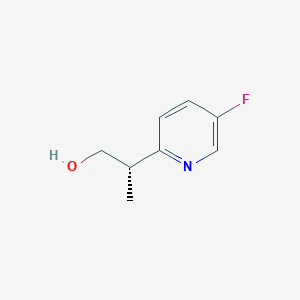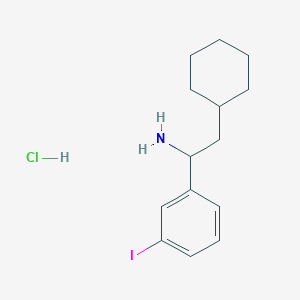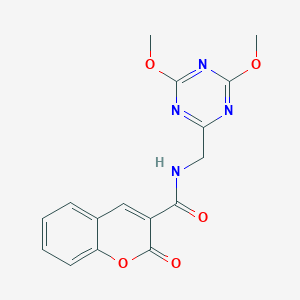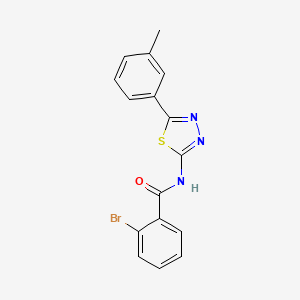
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it suitable for various applications, including pharmaceutical research, biological research, and chemical synthesis. In
Mécanisme D'action
The mechanism of action of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol is not well understood. However, it is believed to act as a modulator of various biological pathways, including the GABAergic and glutamatergic systems. It may also have an effect on the serotonin and dopamine systems.
Biochemical and Physiological Effects:
((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of GABA receptors and inhibit the reuptake of serotonin and dopamine. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol is its unique structure, which makes it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for drug discovery and other applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol. One potential direction is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another direction is the study of its interactions with various biological systems, including the GABAergic and glutamatergic systems. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Méthodes De Synthèse
The synthesis of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol involves the reaction of 5-fluoropyridine-2-carboxylic acid with (S)-propan-1-ol, using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction is carried out under an inert atmosphere, typically nitrogen, and at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol has been studied for its potential use in various scientific research applications. One of the primary applications is in pharmaceutical research, where it can be used as a starting material for the synthesis of new drugs. It has also been studied for its potential use as a ligand in biological research, where it can be used to study the binding interactions of proteins and other biomolecules.
Propriétés
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZAHLVLJLORKI-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)
![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)





